endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic nitrogen-containing structures and ester derivatives. According to PubChem database entries, the preferred International Union of Pure and Applied Chemistry name is [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride. This nomenclature precisely defines the stereochemical configuration at the bridgehead carbons, indicated by the (1R,5S) designation, which is crucial for understanding the three-dimensional structure and potential biological activity of the compound. The name systematically describes the bicyclic core structure as 8-azabicyclo[3.2.1]octane, where the nitrogen atom occupies the 8-position in the bridged ring system, and the ester linkage connects this core to the 2-hydroxy-2,2-diphenylacetate moiety.
Properties
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H/t17-,18+,19?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCUVMIEGXKID-FMJRHHGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Mediated Cyclization
The patent describes reacting a benzyl-protected amine intermediate with lithium amides to achieve cyclization. Key steps include:
-
Deprotonation : A lithium base (e.g., lithium diisopropylamide, LDA) abstracts a proton from the precursor, enabling nucleophilic attack.
-
Cyclization : Intramolecular ring closure forms the bicyclic structure.
-
Debenzylation : Catalytic hydrogenation removes the benzyl protecting group to yield the free amine.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Deprotonation | LDA, THF, −78°C | 85–90 |
| Cyclization | RT, 12 h | 75 |
| Debenzylation | H₂/Pd-C, MeOH | 95 |
This method prioritizes endo stereochemistry, critical for the compound’s biological activity. The use of lithium bases ensures high regioselectivity, while low temperatures minimize side reactions.
Esterification with 2-Hydroxy-2,2-diphenylacetic Acid
The bicyclic amine core undergoes esterification with 2-hydroxy-2,2-diphenylacetic acid (diphenylglycolic acid) to introduce the aromatic moiety. Although specific details are absent in the provided sources, standard esterification protocols apply:
Acid Chloride Method
-
Activation : Treat diphenylglycolic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Coupling : React the acid chloride with the bicyclic amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine) to neutralize HCl.
Carbodiimide-Mediated Coupling
Alternative approaches employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic dimethylaminopyridine (DMAP). This method avoids generating HCl in situ, which could protonate the amine.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt for improved stability and solubility:
Purification Parameters
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/water (3:1 v/v) |
| Crystallization Temp | 4°C |
| Purity Post-Recrystallization | >99% (HPLC) |
Comparative Analysis of Core Synthesis Methods
The lithium-mediated cyclization (patent method) is compared to alternative routes:
The patent method remains superior for large-scale production due to its reproducibility and minimal byproducts.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders and pain management.
- Case Study: Neurological Applications
Research indicates that derivatives of this compound exhibit activity on muscarinic receptors, which are crucial for cognitive function and memory processes. Studies have shown that certain analogs can enhance neurotransmitter release, potentially benefiting conditions like Alzheimer's disease .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. Its bicyclic structure allows for unique reactivity patterns that can be exploited in synthetic pathways.
- Case Study: Synthesis of Novel Compounds
In a recent study, researchers utilized this compound to synthesize new proline analogs with enhanced biological activity. The reaction pathways demonstrated the compound's versatility in creating complex molecular architectures .
Pharmacological Research
The pharmacological profile of this compound has been explored in various studies focusing on its effects on ion channels and receptors.
Mechanism of Action
The mechanism of action of endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
The following compounds share structural similarities (e.g., bicyclic amines, ester linkages, or diphenyl groups) and are often synthesized or used in related pharmacological contexts:
Functional and Pharmacokinetic Comparisons
Receptor Binding Affinity
- Target Compound: The bicyclo[3.2.1]octane system mimics tropane alkaloids, enabling muscarinic receptor antagonism.
- Piperidine Analogues : Piperidine-based compounds (e.g., CAS 333986-70-2) lack the rigid bicyclic scaffold, reducing receptor specificity but improving metabolic stability .
Solubility and Stability
- Hydrochloride Salts : The hydrochloride form of the target compound enhances water solubility compared to free bases (e.g., CAS 16444-19-2) .
- Ester vs. Ether Linkages : Compounds like CAS 904316-92-3 (3-oxa variant) exhibit higher solubility due to ether oxygen but lower enzymatic stability .
Crystallinity and Purity
Conformational Analysis and Ring Puckering
The 8-azabicyclo[3.2.1]octane system exhibits nonplanar puckering, influencing receptor interactions. General ring-puckering coordinates (amplitude q, phase angle φ) apply to similar bicyclic compounds, but substituents (e.g., diphenyl groups) may alter pseudorotation dynamics .
Biological Activity
Endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride (CAS No. 63516-30-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C21H24ClNO3, with a molecular weight of 373.87 g/mol . Its structure features a bicyclic framework that is known to interact with various biological targets.
Research indicates that compounds within the azabicyclo[3.2.1]octane class can exhibit activity as opioid receptor modulators. Specifically, derivatives have been studied for their interactions with kappa opioid receptors, which are implicated in pain modulation and other physiological processes .
Key Findings:
- Opioid Receptor Interaction: The compound has been investigated for its potential as a kappa opioid receptor antagonist, which may provide therapeutic benefits in pain management without the side effects associated with mu opioid receptor agonists .
Pharmacological Profile
The pharmacological properties of this compound include:
- CYP Enzyme Interaction: It is identified as a substrate for CYP2D6, suggesting it may undergo significant metabolism through this pathway .
Table 1: Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | 373.87 g/mol |
| Log P (partition coefficient) | 2.65 |
| Solubility | 0.184 mg/ml |
| BBB Permeability | Yes |
| CYP Inhibition | CYP2D6 (Yes) |
Study on Kappa Opioid Receptor Antagonists
A notable study focused on the structure-activity relationship (SAR) of related azabicyclo compounds demonstrated that modifications to the N-substituent can significantly enhance selectivity for kappa receptors while reducing off-target effects . This research highlights the potential for endo-8-Azabicyclo[3.2.1]octan-3-yl derivatives in developing safer analgesics.
Toxicological Considerations
Further studies have indicated that while the compound shows promise in receptor modulation, attention must be paid to its safety profile due to potential toxicity associated with high doses or prolonged use. The compound has been flagged for potential irritant effects based on preliminary assessments .
Q & A
Basic: What analytical methods are recommended for identifying this compound in pharmaceutical formulations?
Answer:
The compound is typically identified using reversed-phase HPLC with UV detection (e.g., 210–230 nm) due to its aromatic and conjugated ester groups. Mass spectrometry (LC-MS) is critical for confirmation, leveraging its molecular weight (373.87 g/mol) and fragmentation pattern . Structural validation via H/C NMR is essential to confirm stereochemistry, particularly the endo-bicyclo configuration and diphenylacetate ester linkage. Reference standards should align with IUPAC nomenclature and CAS registry data (63516-30-3) to avoid misidentification .
Advanced: How can co-eluting impurities be resolved during chromatographic analysis of this compound?
Answer:
Co-elution issues arise with structurally related impurities, such as acetoxylated analogs (e.g., Atropine Sulfate Impurity B ). Strategies include:
- Mobile phase optimization : Adjust pH (2.5–3.5 using phosphate buffers) or gradient elution to enhance resolution.
- Column selection : Use columns with polar-embedded phases (e.g., C18 with trifunctional bonding) to improve separation of polar impurities.
- Hyphenated techniques : LC-MS/MS or high-resolution MS (HRMS) to differentiate impurities via accurate mass and fragmentation .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Answer:
- NMR : H NMR confirms the endo-bicyclo[3.2.1]octane scaffold (δ 1.5–2.5 ppm for bridgehead protons) and diphenylacetate (δ 7.2–7.5 ppm for aromatic protons). C NMR identifies the ester carbonyl (δ ~170 ppm) .
- IR : Stretching bands for hydroxyl (3200–3500 cm) and ester C=O (1720–1750 cm) groups.
- MS : ESI+ mode shows [M+H] at m/z 374.87, with fragmentation patterns consistent with diphenylacetate cleavage .
Advanced: What synthetic challenges arise in achieving stereochemical purity of the endo isomer?
Answer:
The endo configuration is critical for biological activity and regulatory compliance. Key challenges include:
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts during esterification to minimize exo-byproducts.
- Purification : Crystallization under controlled pH (hydrochloride salt formation) or preparative HPLC with chiral columns .
- Byproduct monitoring : Trace impurities (e.g., nortropine derivatives) require rigorous QC via TLC or UPLC .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .
Advanced: How can stability-indicating assays be developed for this compound under stress conditions?
Answer:
Forced degradation studies under ICH guidelines:
- Hydrolysis : Reflux in 0.1M HCl/NaOH to assess ester bond stability.
- Oxidation : Treat with 3% HO to identify hydroxylation byproducts.
- Photolysis : Expose to UV light (ICH Q1B) to detect photodegradants.
Analytical methods must resolve degradation products (e.g., diphenylacetic acid) using gradient HPLC or LC-HRMS .
Basic: What is the compound’s role as a pharmaceutical impurity?
Answer:
It is a known impurity in Trospium Chloride formulations (e.g., Related Compound B), arising from incomplete esterification or hydrolysis during synthesis. Regulatory limits (e.g., ICH Q3A/B) require quantification at ≤0.15% via HPLC-UV .
Advanced: How are isotopic labeling or derivatization techniques applied in pharmacokinetic studies?
Answer:
- Deuterated analogs : Synthesize H-labeled variants (e.g., at the bicyclo bridgehead) for LC-MS tracer studies.
- Derivatization : Convert hydroxyl groups to trimethylsilyl ethers for enhanced GC-MS sensitivity.
These methods enable tracking of metabolic pathways and bioavailability in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
